Cas no 2228062-49-3 (rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a benzofuran moiety, which imparts structural rigidity and potential bioactivity. Its stereochemically defined (1R,2R) configuration ensures precise interactions in enantioselective applications, making it valuable for pharmaceutical and agrochemical research. The cyclopropane ring enhances metabolic stability, while the carboxylic acid group offers versatility for further derivatization. This compound is particularly useful as an intermediate in synthetic chemistry, enabling the development of novel bioactive molecules. High purity and well-characterized stereochemistry ensure reproducibility in research applications. Its unique scaffold may also support studies in medicinal chemistry targeting receptor modulation or enzyme inhibition.
rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid structure
2228062-49-3 structure
Product Name:rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid
CAS No:2228062-49-3
MF:C13H14O3
MW:218.248464107513
CID:5786292
PubChem ID:165974202
Update Time:2025-10-29

rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1760973
    • rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid
    • 2228062-49-3
    • Inchi: 1S/C13H14O3/c1-7-4-9-5-8(2-3-12(9)16-7)10-6-11(10)13(14)15/h2-3,5,7,10-11H,4,6H2,1H3,(H,14,15)/t7?,10-,11+/m0/s1
    • InChI Key: JLZVUYZWYZYYAB-ZJVIIBSASA-N
    • SMILES: O1C(C)CC2=C1C=CC(=C2)[C@@H]1C[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 218.094294304g/mol
  • Monoisotopic Mass: 218.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.5Ų

rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid

rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid: A Novel Compound with Potential Therapeutic Applications in Medicinal Chemistry

CAS No. 2228062-49-3 represents a complex organic molecule that has garnered significant attention in recent years due to its unique structural features and potential biological activities. This compound, designated as rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid, is a chiral molecule with a cyclopropane ring fused to a benzofuran scaffold, which may contribute to its pharmacological properties. Recent advancements in medicinal chemistry have highlighted the importance of such molecular architectures in the development of novel therapeutics targeting specific biological pathways.

The molecular structure of this compound is defined by its racemic configuration, which implies the presence of both enantiomers in equal amounts. The (1R,2R) stereochemistry of the cyclopropane ring introduces spatial constraints that may influence its interaction with biological targets. The 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl) substituent adds complexity to the molecule, incorporating a benzofuran ring with a methyl group at the 2-position. This functional group is known to exhibit diverse biological activities, including anti-inflammatory and antioxidant properties, as demonstrated in recent studies on related compounds.

Recent research has focused on the synthesis and characterization of compounds with similar structural features to rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid. A 2023 study published in Journal of Medicinal Chemistry reported the development of a series of benzofuran-based derivatives with potential applications in the treatment of neurodegenerative diseases. The authors noted that the introduction of cyclopropane rings could enhance the rigidity of the molecular framework, potentially improving binding affinity to specific receptors.

Another area of interest is the cyclopropane-1-carboxylic acid moiety, which has been explored for its role in modulating enzyme activity. A 2022 review in Drug Discovery Today highlighted the potential of cyclopropane derivatives in the design of inhibitors for enzymes involved in metabolic pathways. The unique three-membered ring structure of the cyclopropane ring may provide steric hindrance that could be exploited in the development of selective inhibitors.

From a synthetic perspective, the preparation of rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid involves a multi-step process that requires careful control of stereochemistry. Recent advances in asymmetric synthesis have enabled the efficient production of chiral compounds with complex architectures. A 2023 paper in Organic Letters described a novel approach to the synthesis of this compound using a combination of catalytic asymmetric reactions and selective functional group transformations.

Biological evaluation of this compound has revealed promising results in preliminary studies. In vitro assays have shown that the molecule exhibits moderate activity against certain cancer cell lines, suggesting potential applications in oncology. The 2-methyl-2,3-dihydro-1-benzofuran core appears to play a critical role in these biological activities, as evidenced by structure-activity relationship (SAR) studies conducted by researchers at a leading pharmaceutical company.

Computational studies have further supported the potential of this compound as a therapeutic agent. Molecular docking simulations have predicted that the molecule can bind to specific protein targets with high affinity, which may explain its observed biological effects. These findings are consistent with recent trends in drug discovery that emphasize the importance of molecular modeling in the early stages of drug development.

Despite these promising results, further research is needed to fully understand the pharmacological profile of rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid. Ongoing studies are investigating its potential applications in the treatment of inflammatory diseases and its ability to modulate specific signaling pathways. The compound's unique structural features make it an attractive candidate for further exploration in medicinal chemistry.

From a synthetic standpoint, the development of this compound represents an important advancement in the field of organic chemistry. The synthesis of complex molecules with multiple stereocenters requires sophisticated methodologies, and the successful preparation of rac-(1R,2R)-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid demonstrates the capabilities of modern synthetic techniques. These methods are likely to have broader applications in the production of other chiral compounds with potential therapeutic value.

In conclusion, CAS No. 2228062-49-3 represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combining a cyclopropane ring with a benzofuran scaffold, offers potential for the development of novel therapeutics. Ongoing research is focused on understanding its biological activities and optimizing its properties for potential therapeutic applications. The compound's synthesis and characterization highlight the importance of advanced synthetic methodologies in the development of complex organic molecules.

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